

# Analytical Methods for the Detection of SOMCL-15-290

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## Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289

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## Application Notes

SOMCL-15-290 is a novel small molecule inhibitor targeting Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Its role as a multi-target kinase inhibitor makes it a person of interest in oncology research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, drug metabolism analysis, and clinical monitoring. This document provides detailed protocols for the quantitative analysis of SOMCL-15-290 in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly specific and sensitive analytical technique.[1]

The described method is suitable for a first-in-human study and can be adapted for various research applications involving the quantification of SOMCL-15-290 in a biological matrix.[1] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters to ensure data reliability.

## Experimental Protocols

### Quantification of SOMCL-15-290 in Human Plasma using HPLC-MS/MS

This protocol describes a validated method for the determination of SOMCL-15-290 in human plasma.<sup>[1]</sup>

a. Sample Preparation (Protein Precipitation)

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 1.5 mL microcentrifuge tube, add 100  $\mu$ L of plasma sample.
- Add 300  $\mu$ L of a precipitation solution (e.g., acetonitrile containing an internal standard) to the plasma sample.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the mixture at 14,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

b. Chromatographic Conditions

The separation of SOMCL-15-290 from endogenous plasma components is achieved using a reversed-phase C18 column.<sup>[1]</sup>

Parameter	Value
HPLC System	Waters Acquity UPLC or equivalent
Column	C18 110A column[1]
Mobile Phase A	0.2% Formic acid in Water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Elution	(A specific gradient should be optimized, but a typical starting point would be a linear gradient from low to high percentage of Mobile Phase B over several minutes)

### c. Mass Spectrometric Conditions

Detection and quantification are performed using a triple quadrupole tandem mass spectrometer in the positive electrospray ionization (ESI+) mode.[1]

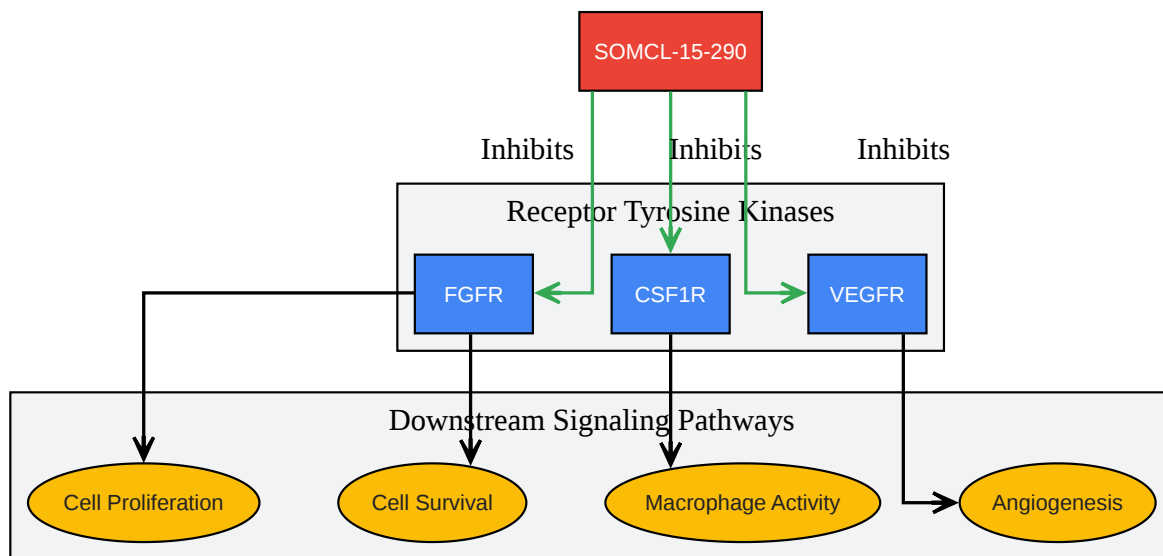
Parameter	Value
Mass Spectrometer	Xevo-TQS triple quadrupole tandem mass spectrometer[1] or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	150 °C
Desolvation Temperature	500 °C
Capillary Voltage	3.0 kV
MRM Transitions	(Specific precursor and product ions for SOMCL-15-290 and the internal standard need to be determined through infusion and optimization)

## Method Validation

To ensure the reliability of the analytical method, a full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation Parameter	Description	Acceptance Criteria
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq$ 0.99
Accuracy & Precision	The closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).	Within $\pm 15\%$ of the nominal concentration ( $\pm 20\%$ for the Lower Limit of Quantification)
Selectivity	The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.	No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect	The effect of co-eluting, undetected matrix components on the ionization of the analyte.	The coefficient of variation of the matrix factor should be $\leq 15\%$ .
Recovery	The efficiency of the extraction procedure.	Consistent and reproducible recovery at different concentrations.
Stability	The chemical stability of the analyte in the biological matrix under different storage and processing conditions.	Analyte concentration should be within $\pm 15\%$ of the initial concentration.

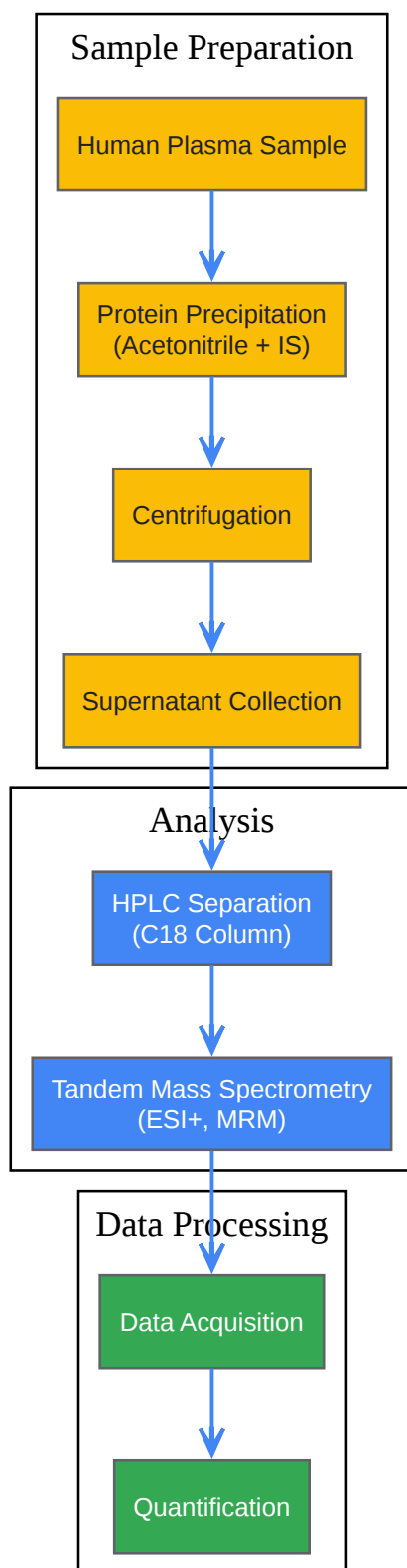
## Signaling Pathway



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Caption: Inhibition of FGFR, CSF1R, and VEGFR by SOMCL-15-290.

## Experimental Workflow



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Caption: Workflow for SOMCL-15-290 analysis by HPLC-MS/MS.

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## References

- 1. Development and validation of a high performance liquid chromatography-MS/MS method for determination of SOMCL-15-290 in a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
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